5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
Beschreibung
Eigenschaften
IUPAC Name |
5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-12-6-8-13(9-7-12)11-23-18-19-15-5-3-2-4-14(15)17-20-16(22)10-21(17)18/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCMRVYUUBZKTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(=O)CN42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322242 | |
| Record name | 5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478046-22-9 | |
| Record name | 5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Chemical Name : 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- CAS Number : 478046-22-9
- Molecular Formula : C18H15N3OS
- Molecular Weight : 321.4 g/mol
The compound belongs to the imidazo[1,2-c]quinazoline class, known for diverse biological activities. Research indicates that it may function as an inhibitor of certain enzymes, notably α-glucosidase, which is crucial in carbohydrate metabolism. This inhibition can help manage conditions like type 2 diabetes mellitus (T2DM) by delaying glucose absorption.
Inhibition of α-Glucosidase
A study highlighted the synthesis of various substituted imidazo[1,2-c]quinazolines, including derivatives similar to 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one. These compounds exhibited significant inhibitory activity against α-glucosidase, with IC50 values ranging from 12.44 μM to over 300 μM. The most potent derivative showed a remarkable IC50 value compared to the standard drug acarbose, which had an IC50 of 750 μM .
Antimicrobial Activity
Research has also explored the antimicrobial properties of imidazoquinazolines. Compounds within this class demonstrated varying degrees of efficacy against bacterial strains. For instance, some derivatives showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
Case Study 1: Antidiabetic Potential
In a study focused on antidiabetic agents, 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one was evaluated for its potential to inhibit α-glucosidase. The results indicated that this compound could effectively lower postprandial blood glucose levels in diabetic models, suggesting its utility in managing diabetes .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of various imidazo[1,2-c]quinazolines against pathogenic bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of imidazoquinazolines is often influenced by their structural features. Substituents on the benzyl group and the imidazole ring significantly affect potency and selectivity towards biological targets. For example:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have demonstrated that compounds with the imidazo[1,2-c]quinazoline scaffold exhibit promising anticancer properties. For instance, derivatives of this scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Evaluation
A study conducted by Hassan et al. synthesized several imidazo[1,2-c]quinazoline derivatives and assessed their cytotoxicity against human cancer cell lines such as:
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
The results indicated that some derivatives exhibited excellent antitumor activity, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of α-glucosidase, which is crucial in the management of type 2 diabetes.
Case Study: α-Glucosidase Inhibitors
In a recent study, novel imidazo[1,2-c]quinazoline derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The most potent inhibitors displayed IC50 values ranging from 50.0 µM to 268.25 µM. These findings suggest that such compounds could be developed into therapeutic agents for diabetes management .
Antiviral Activity
The antiviral potential of imidazo[1,2-c]quinazoline derivatives has also been explored. These compounds have shown efficacy against various viral strains.
Case Study: Antiviral Efficacy
Research has indicated that certain derivatives can inhibit viral replication effectively. For example, specific compounds demonstrated significant activity against the yellow fever virus and dengue virus with micromolar EC50 values. This highlights the potential of these compounds in developing new antiviral therapies .
Summary Table of Applications
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : The 4-methylbenzylsulfanyl group in the target compound provides moderate lipophilicity compared to smaller methylsulfanyl or bulkier dichlorobenzyl groups. Halogenated derivatives (e.g., 3-chloro, 2,4-dichloro) exhibit enhanced binding via halogen interactions but may reduce solubility .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. Key steps include the formation of the imidazoquinazolinone core via thermally controlled cyclization (80–100°C) in ethanol or DMF. The sulfanyl group is introduced via nucleophilic substitution using 4-methylbenzyl mercaptan under basic conditions (e.g., K₂CO₃). Purification is achieved through recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, acetonitrile/water gradient). Structural validation requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis .
Q. How is the molecular structure of this compound elucidated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the 3D structure. Crystals are grown via slow evaporation of saturated DMSO or DCM solutions. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) allows determination of bond lengths, angles, and torsional parameters. Complementary techniques include FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹) and UV-Vis spectroscopy for π-π* transitions in the quinazolinone ring .
Q. What initial assays are recommended to screen its biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric substrates. For antimicrobial screening, use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria and Candida species. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC₅₀) and selectivity indices (SI) should be calculated to prioritize hits .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action for this compound in enzyme inhibition?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure real-time binding kinetics (kₐ, k_d) between the compound and purified enzyme targets. Complementary isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) predict binding modes and stability. Validate with mutagenesis studies on key residues identified in silico .
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Systematically modify substituents on the 4-methylbenzyl and imidazoquinazolinone moieties. For example, replace the methyl group with halogens (Cl, F) or electron-withdrawing groups (NO₂) to assess electronic effects. Compare activity in enzymatic assays and correlate with computational parameters (e.g., LogP, polar surface area). Use principal component analysis (PCA) to identify critical structural determinants .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Ensure compound purity (>98% by HPLC) and confirm stability under assay conditions (e.g., pH, temperature). Replicate studies in independent labs with blinded controls. Meta-analysis of published data can identify confounding variables (e.g., cell line heterogeneity, solvent effects) .
Q. How to evaluate the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Use OECD guidelines for biodegradability (Test 301) and bioaccumulation (log Kow from shake-flask methods). Assess photodegradation in aqueous solutions under UV light (λ = 254 nm) with LC-MS monitoring. Ecotoxicity is tested via Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201). Computational models (EPI Suite) predict persistence and bioaccumulation potential .
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